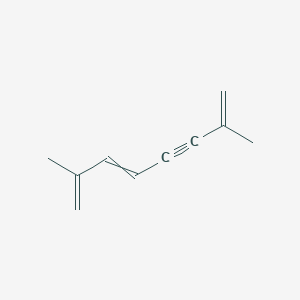![molecular formula C12H14O3S B15167575 Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester CAS No. 872674-37-8](/img/structure/B15167575.png)
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core with a methyl ester functional group and a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where benzoic acid is reacted with methanol under acidic conditions to form the methyl ester. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can involve more advanced techniques such as catalytic hydrogenation or the use of specialized reagents to enhance yield and purity. The process may also include purification steps like distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
科学的研究の応用
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then participate in metabolic pathways. The thioether linkage may also interact with biological molecules, influencing cellular processes.
類似化合物との比較
Similar Compounds
Benzoic acid, methyl ester: Lacks the thioether linkage, making it less reactive in certain chemical reactions.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group on the benzene ring, altering its chemical properties.
Uniqueness
Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester is unique due to its thioether linkage, which provides additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
872674-37-8 |
|---|---|
分子式 |
C12H14O3S |
分子量 |
238.30 g/mol |
IUPAC名 |
methyl 4-[2-(2-oxoethylsulfanyl)ethyl]benzoate |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)11-4-2-10(3-5-11)6-8-16-9-7-13/h2-5,7H,6,8-9H2,1H3 |
InChIキー |
IKMLCGBTNTVFAR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCSCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2-{[2-(4-Methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B15167498.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
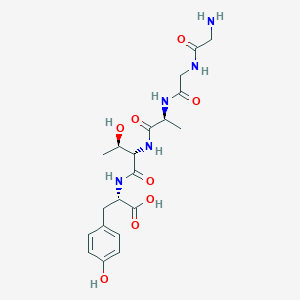
![2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine](/img/structure/B15167523.png)
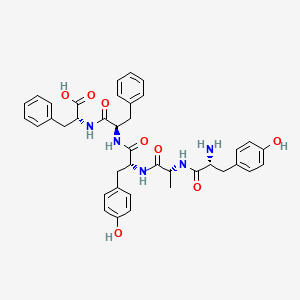
![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
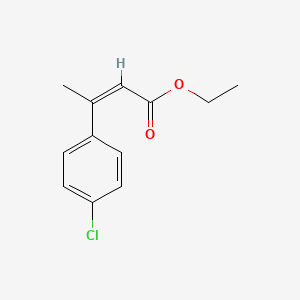
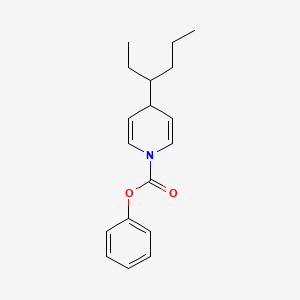
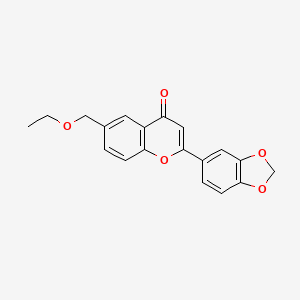
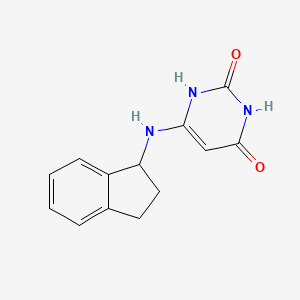
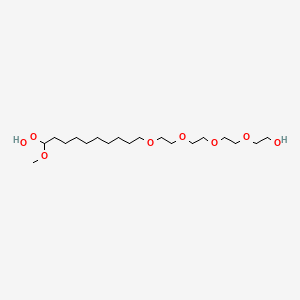
sulfanium bromide](/img/structure/B15167593.png)
